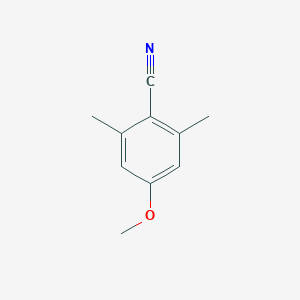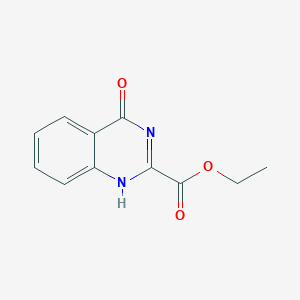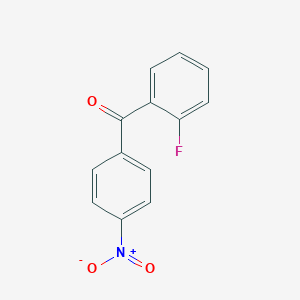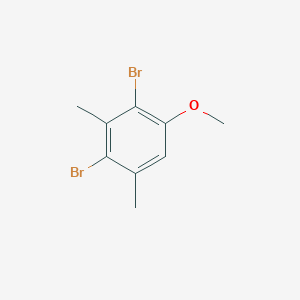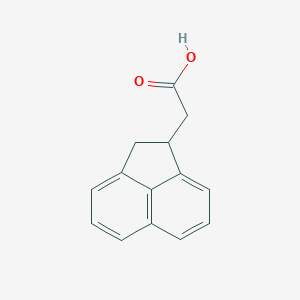
1-Acenaphtheneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acenaphtheneacetic acid (1-AAA) is a synthetic organic compound that belongs to the family of acenaphthene derivatives. It has been widely used in scientific research due to its unique chemical and biological properties.
作用機序
The mechanism of action of 1-Acenaphtheneacetic acid is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and survival.
生化学的および生理学的効果
1-Acenaphtheneacetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the major advantages of using 1-Acenaphtheneacetic acid in lab experiments is its high purity and stability, which ensures reproducibility of results. However, its limited solubility in water and other common solvents can pose challenges in some experiments.
将来の方向性
There are several potential future directions for research on 1-Acenaphtheneacetic acid. These include:
1. Development of new synthetic methods for 1-Acenaphtheneacetic acid and its derivatives.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-Acenaphtheneacetic acid.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-Acenaphtheneacetic acid in animal models and human clinical trials.
4. Identification of new therapeutic targets for 1-Acenaphtheneacetic acid in various diseases.
In conclusion, 1-Acenaphtheneacetic acid is a versatile compound with diverse applications in scientific research. Its unique chemical and biological properties make it a valuable tool for investigating various cellular processes and developing new drugs. Further research on 1-Acenaphtheneacetic acid and its derivatives is warranted to fully understand their potential therapeutic applications.
科学的研究の応用
1-Acenaphtheneacetic acid has been extensively used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
特性
CAS番号 |
7508-18-1 |
|---|---|
製品名 |
1-Acenaphtheneacetic acid |
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |
InChIキー |
SPKBPOIDADRUPI-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
正規SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
その他のCAS番号 |
7508-18-1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
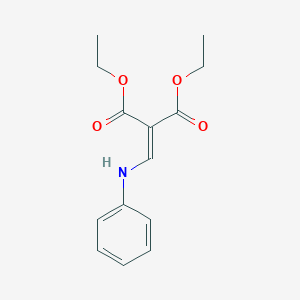
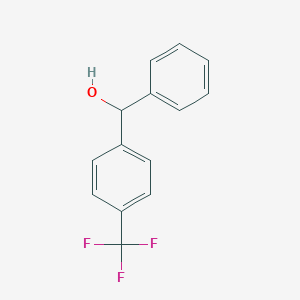
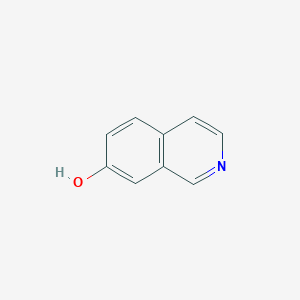
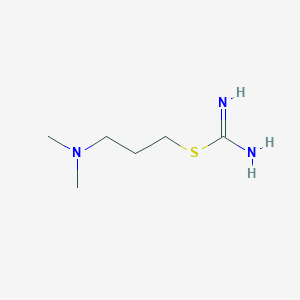
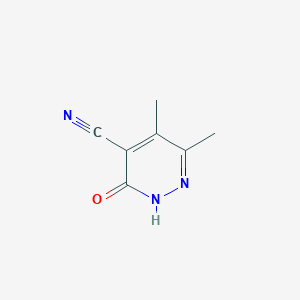
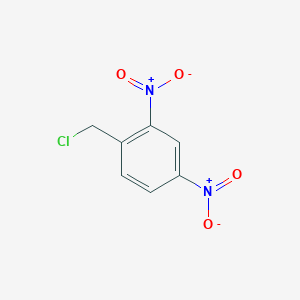
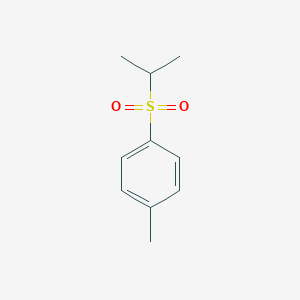
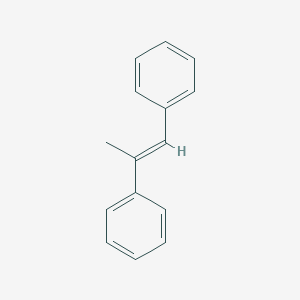
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
